N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea
Overview
Description
N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea is a chemical compound of notable interest in the fields of chemistry and pharmacology. Its structure, characterized by a combination of pyrazole and thiourea groups, lends it a unique set of properties that make it relevant in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: Typically, the synthesis of N'-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea involves starting with 4-chlorobenzyl chloride and corresponding pyrazole derivatives.
Key Steps:
Nucleophilic Substitution: Reaction between 4-chlorobenzyl chloride and pyrazole derivatives to form intermediate compounds.
Thiocyanation: Introduction of thiourea groups under controlled conditions.
Reaction Conditions: Typically, these reactions are carried out in aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50 to 100 °C.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for larger scales.
Use of continuous flow reactors to enhance yield and purity.
Advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction under catalytic hydrogenation conditions.
Substitution: Undergoes nucleophilic substitution reactions due to the presence of chlorine and thiourea groups.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2).
Substitution Reactions: Nucleophiles such as sodium azide or Grignard reagents.
Major Products Formed:
Oxidation Products: Corresponding sulfoxides or sulfones.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry::
Ligand Development: Used in the design of ligands for coordination chemistry and catalysis.
Synthetic Intermediates: As intermediates in the synthesis of more complex organic compounds.
Enzyme Inhibitors: Potential inhibitor for certain enzymes due to its unique structure.
Molecular Probes: Utilized in biochemical assays to study biological pathways.
Drug Development: Explored for its potential therapeutic properties in conditions like inflammation and cancer.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) profiles.
Material Science: Used in the synthesis of materials with unique electronic or optical properties.
Agriculture: Potential applications as agrochemicals or pesticide intermediates.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, primarily involving binding to specific targets in biological systems. It can interact with enzymes, altering their activity and affecting biochemical pathways. The precise molecular targets can vary depending on its application, but common pathways include inhibition of enzyme active sites or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds:
N'-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea
N'-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea
N'-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-N-methylthiourea
Unique Features:
The presence of the 4-chlorobenzyl group distinguishes it from other analogs.
This substitution influences its reactivity and binding affinities, making it more suitable
Properties
IUPAC Name |
3-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-[(2-ethylpyrazol-3-yl)methyl]-1-methylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6S/c1-3-25-17(8-9-20-25)13-23(2)18(26)22-16-10-21-24(12-16)11-14-4-6-15(19)7-5-14/h4-10,12H,3,11,13H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKGRMXIRQQJQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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